Bienvenue dans la boutique en ligne BenchChem!

2-Phenylmethoxyiminoacetic acid

Organic synthesis Building block preparation Process chemistry

This benzyloxyiminoacetic acid building block is the designated intermediate for synthesizing Benzydamine hydrochloride-related impurity reference standards. Substitution with smaller alkoxy analogs produces structurally distinct products that fail regulatory impurity matching. Beyond impurity synthesis, the scaffold supports validated PPAR-γ agonist development (33% glucose reduction in vivo) and TTR fibril inhibition SAR studies. The quantitative aqueous synthesis route (100% yield) ensures cost-effective scale-up. Procure analytically certified grades with batch QC documentation for regulatory compliance.

Molecular Formula C9H9NO3
Molecular Weight 179.175
CAS No. 77845-97-7
Cat. No. B579863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylmethoxyiminoacetic acid
CAS77845-97-7
Synonyms[(Phenylmethoxy)imino]acetic Acid;  2-[(Phenylmethoxy)imino]acetic Acid
Molecular FormulaC9H9NO3
Molecular Weight179.175
Structural Identifiers
SMILESC1=CC=C(C=C1)CON=CC(=O)O
InChIInChI=1S/C9H9NO3/c11-9(12)6-10-13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12)
InChIKeyRLNKZSXNEFJASD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylmethoxyiminoacetic Acid (CAS 77845-97-7) for Pharmaceutical Impurity Synthesis and Organic Building Block Procurement


2-Phenylmethoxyiminoacetic acid (CAS 77845-97-7), also designated as 2-((benzyloxy)imino)acetic acid, is a C9H9NO3 organic compound (MW 179.17 g/mol) with a melting point of 78–80°C . It serves as a key intermediate in the synthesis of Benzydamine hydrochloride (B209950)-related impurities and belongs to the oxyiminoacetic acid class of compounds utilized as versatile building blocks in medicinal chemistry and organic synthesis . The compound is typically available at ≥97% purity as a white to off-white solid requiring storage under inert atmosphere at 2–8°C .

Why Generic 2-Phenylmethoxyiminoacetic Acid Substitution with Close Oxyimino Analogs Compromises Impurity Synthesis Workflows


Oxyiminoacetic acid derivatives exhibit pronounced structure-dependent variations in reaction selectivity, protecting group stability, and downstream coupling efficiency. The benzyloxy moiety in 2-phenylmethoxyiminoacetic acid confers distinct hydrogen-bonding capacity and steric profile relative to methoxy- or ethoxy-substituted analogs [1]. These differences manifest in altered reaction kinetics and product profiles during condensation with amine-containing pharmacophores. In pharmaceutical impurity synthesis applications—where 2-phenylmethoxyiminoacetic acid serves as the direct precursor for Benzydamine hydrochloride-related impurities —substitution with a smaller alkoxyimino analog would yield structurally distinct products that fail to match regulatory impurity reference standards. Procurement decisions must therefore account for the specific protecting group requirements of the target synthetic pathway.

Quantitative Differentiation Evidence for 2-Phenylmethoxyiminoacetic Acid (CAS 77845-97-7) in Synthesis and Comparative Analog Analysis


Quantitative Synthetic Yield Advantage of 2-Phenylmethoxyiminoacetic Acid via Optimized Aqueous Route

The compound is synthesized via condensation of O-benzylhydroxylamine hydrochloride with glyoxylic acid in aqueous medium under mild conditions (20°C, 2 h, inert atmosphere), achieving quantitative (100%) isolated yield as a white crystalline powder . In contrast, structurally related methoxyimino analogs such as 2-(methoxyimino)-2-phenylacetic acid derivatives typically require more forcing conditions and achieve yields in the 70–75% range under comparable condensation protocols [1].

Organic synthesis Building block preparation Process chemistry

Structural Differentiation of 2-Phenylmethoxyiminoacetic Acid in Oxyiminoalkanoic Acid SAR for Metabolic Regulation

In a structure-activity relationship study of oxyiminoacetic acid derivatives as non-thiazolidinedione antidiabetic agents, the benzyloxy-substituted scaffold served as the core pharmacophoric element from which active compounds were elaborated [1]. The optimized derivative (Z)-2-[4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]benzyloxyimino]-2-(4-phenoxyphenyl)acetic acid (25) achieved 33% plasma glucose reduction (p<0.01) and 43% plasma triglyceride reduction (p<0.01) at 0.001% dietary dosage in KKAy diabetic mice, demonstrating functional potency at PPAR-γ [1]. Directly substituted analogs lacking the benzyloxy spacer or bearing alternative alkoxy groups exhibited distinct activity profiles, underscoring the specific contribution of the benzyloxyiminoacetic acid framework to target engagement [2].

Medicinal chemistry SAR analysis Antidiabetic research

Transthyretin Fibril Formation Inhibition SAR: Benzyloxyiminoacetic Acid Scaffold as Baseline for Monoaryl Inhibitor Design

A 2022 study evaluating 2-((benzyloxy)imino)acetic, -propanoic, and -butanoic acid derivatives as transthyretin (TTR) fibril formation inhibitors established quantitative structure-activity relationships across the homologous series [1]. Key SAR findings include: ortho-chloro substitution on the aromatic ring provided optimal activity within the series; linker inversion maintained TTR binding site interaction; and steric bulk at the R1 position proved detrimental to inhibitory activity [1]. This defines the 2-((benzyloxy)imino)acetic acid framework as the minimal active scaffold from which chain-extended propanoic and butanoic analogs were systematically compared.

Amyloid inhibition TTR stabilizer Neurodegenerative disease

Limited Potency of N-Benzyloxy Iminoacetic Derivatives Against LasB Elastase: Baseline Inhibition Profile

N-benzyloxy iminoacetic acid derivatives (compounds 22–24) were evaluated for inhibitory activity against Pseudomonas aeruginosa LasB elastase, a key virulence factor in bacterial pathogenesis [1]. All three tested derivatives exhibited Ki values exceeding 100 μM, indicating minimal inhibitory potency in this assay system [1]. This negative result establishes an important baseline: while the benzyloxyiminoacetic acid scaffold is a versatile synthetic building block, it lacks inherent LasB inhibitory activity, distinguishing it from more potent substituted analogs that achieve sub-micromolar inhibition.

Enzyme inhibition Antibacterial target LasB elastase

Commercial Purity Gradients and Price-Performance Benchmarking of 2-Phenylmethoxyiminoacetic Acid Across Vendor Specifications

Commercial availability of 2-phenylmethoxyiminoacetic acid (CAS 77845-97-7) spans multiple vendors with distinct purity grades and pricing structures. LeYan supplies the compound at 98% purity with room-temperature storage tolerance . Bidepharm offers 97% purity with batch-specific QC documentation including NMR, HPLC, and GC analytical data . CymitQuimica provides minimum 95% purity grade . This tiered purity landscape enables users to match specifications to application requirements, where impurity synthesis workflows may demand documented 97%+ purity with analytical traceability, while exploratory chemistry may tolerate 95% grade.

Procurement Purity specification Cost optimization

Regulatory-Specified Intermediate Role in Benzydamine Impurity Synthesis: Fixed-Supply-Chain Differentiation

2-Phenylmethoxyiminoacetic acid is specifically documented as the synthetic intermediate for generating Benzydamine hydrochloride (B209950)-related impurities . In contrast, close analogs such as 2-methoxyimino-2-phenylacetic acid and related α-oxyiminoacetic acid derivatives are primarily associated with cephalosporin antibiotic C-7 side chain construction [1] or pesticide active ingredient synthesis [2] rather than Benzydamine impurity pathways. This application-specific coupling establishes a distinct procurement rationale: laboratories requiring Benzydamine impurity reference materials or conducting Benzydamine-related stability studies must source this specific intermediate.

Pharmaceutical impurity Reference standard Benzydamine

Evidence-Backed Application Scenarios for Procuring 2-Phenylmethoxyiminoacetic Acid (CAS 77845-97-7)


Benzydamine Hydrochloride Impurity Reference Standard Synthesis

This compound is the designated intermediate for synthesizing Benzydamine hydrochloride (B209950)-related impurities, as documented across multiple supplier specifications and reference standard databases . Analytical laboratories conducting forced degradation studies, stability-indicating method validation, or impurity profiling for Benzydamine-containing pharmaceutical products require this specific intermediate to generate authentic impurity markers. Procurement in analytically certified purity grades (97–98% with batch QC documentation) is essential for regulatory compliance in this application .

Medicinal Chemistry Scaffold Derivatization for PPAR-γ Modulators

The benzyloxyiminoacetic acid core serves as a validated starting scaffold for developing non-thiazolidinedione antidiabetic agents targeting PPAR-γ. As demonstrated in lead optimization studies, derivatives of this scaffold achieved 33% glucose reduction and 43% triglyceride reduction in diabetic KKAy mice at low dietary dosage [1]. Medicinal chemistry groups pursuing metabolic disorder therapeutics can leverage this scaffold for systematic SAR exploration, where alternative alkoxyimino building blocks do not recapitulate the same downstream biological activity profile.

Transthyretin Amyloidosis Inhibitor Lead Generation

2-((Benzyloxy)imino)acetic acid derivatives have been systematically evaluated as TTR fibril formation inhibitors, with defined SAR establishing ortho-chloro aryl substitution as optimal and steric hindrance at R1 as detrimental to activity [2]. Research groups developing TTR stabilizers for amyloidosis indications can utilize this compound as the minimal active scaffold from which extended-chain analogs (propanoic, butanoic) are derived and compared. The established SAR framework reduces synthetic exploration time for new inhibitor candidates.

High-Efficiency Aqueous Synthesis Workflows for Building Block Scale-Up

The compound's quantitative (100%) synthetic yield via mild aqueous condensation (20°C, 2 h, inert atmosphere) between O-benzylhydroxylamine hydrochloride and glyoxylic acid enables cost-effective scale-up for multi-gram to kilogram procurement. This route eliminates chromatographic purification, reduces solvent waste, and minimizes processing steps compared to typical methoxyimino analog syntheses that achieve only ~72% yields under similar conditions [3]. Process chemistry groups requiring large quantities of oxyiminoacetic acid building blocks benefit from the favorable atom economy and operational simplicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenylmethoxyiminoacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.